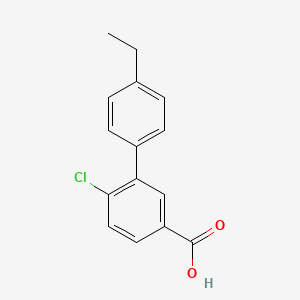

4-Chloro-3-(4-ethylphenyl)benzoic acid

Description

4-Chloro-3-(4-ethylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position and a 4-ethylphenyl group at the 3-position of the benzene ring.

Properties

IUPAC Name |

4-chloro-3-(4-ethylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-10-3-5-11(6-4-10)13-9-12(15(17)18)7-8-14(13)16/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFRGRUJPJERAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680877 | |

| Record name | 6-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-02-8 | |

| Record name | 6-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-ethylphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 4-ethylphenylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-chlorobenzoic acid with 4-ethylphenylboronic acid.

Reaction Conditions: The reaction is typically performed in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-Chloro-3-(4-ethylphenyl)benzoic acid are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-ethylphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

Reduction: LiAlH4 in THF or BH3 in THF.

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products Formed

Substitution: Formation of 4-substituted benzoic acid derivatives.

Reduction: Formation of 4-Chloro-3-(4-ethylphenyl)benzyl alcohol.

Oxidation: Formation of 4-Chloro-3-(4-carboxyphenyl)benzoic acid.

Scientific Research Applications

4-Chloro-3-(4-ethylphenyl)benzoic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.

Biological Studies: It may be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-ethylphenyl)benzoic acid depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Hydrophobicity and Solubility

- 4-Chloro-3-(4-ethylphenyl)benzoic acid : The ethylphenyl group enhances lipophilicity compared to simpler analogs like 4-chlorobenzoic acid. This may reduce aqueous solubility but improve membrane permeability in biological systems.

- 4-Chloro-3-(phenylsulfamoyl)benzoic acid (CAS 59210-63-8, ): The sulfamoyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Molecular weight (311.74 g/mol) is comparable to the target compound (~260–270 g/mol inferred), but the sulfamoyl group likely reduces logP values .

Acidity (pKa)

- Chlorine at the 4-position (ortho to the carboxylic acid) exerts an electron-withdrawing effect, lowering the pKa compared to unsubstituted benzoic acid (pKa ~4.2). Analog 2-(4-Chlorobenzoyl)-benzoic acid (MW 260.68, ) has similar acidity due to chloro substitution .

- 4-Chloro-3-[(4-pyridylmethyl)amino]benzoic acid (): The basic pyridylamino group may increase the overall pKa, creating zwitterionic behavior in physiological conditions .

Data Table: Key Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.